BenchChemオンラインストアへようこそ!

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

Isotope dilution mass spectrometry LC-MS/MS internal standardization Matrix effect correction

4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 (CAS 1189455-22-8) is a uniformly 13C6-labeled piperidine-4-carbonitrile derivative with molecular formula C₁₃¹³C₆H₂₁N₃ and molecular weight 297.35 g/mol. The unlabeled parent compound (CAS 968-86-5, MW 291.39) is designated as Remifentanil EP Impurity H under the European Pharmacopoeia and serves as a key intermediate in the synthesis of norcarfentanil, a precursor to fentanyl analogs.

Molecular Formula C19H21N3
Molecular Weight 297.35 g/mol
Cat. No. B13448137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6
Molecular FormulaC19H21N3
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1
InChIKeyAYYPQRMTCMCFSL-WGIVQRENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 – A 13C6-Labeled Piperidine-4-carbonitrile for Regulated Impurity Quantitation and Fentanyl Analog Research


4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 (CAS 1189455-22-8) is a uniformly 13C6-labeled piperidine-4-carbonitrile derivative with molecular formula C₁₃¹³C₆H₂₁N₃ and molecular weight 297.35 g/mol [1]. The unlabeled parent compound (CAS 968-86-5, MW 291.39) is designated as Remifentanil EP Impurity H under the European Pharmacopoeia and serves as a key intermediate in the synthesis of norcarfentanil, a precursor to fentanyl analogs [2]. The 13C6 isotopic label is incorporated exclusively on the phenylamino ring, producing a +6 Da mass shift relative to the unlabeled species while preserving identical chromatographic retention properties, a critical attribute for isotope-dilution LC-MS/MS quantitation .

Why Unlabeled or Differently Labeled Analogs Cannot Substitute for 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6


Generic substitution of this compound with the unlabeled parent (CAS 968-86-5), the deuterated analog (d5), or the structurally related 4-ANPP-13C6 (CAS 2748319-07-3) introduces quantifiable analytical errors. The unlabeled compound lacks the +6 Da mass shift required for isotope-dilution LC-MS/MS, precluding its use as an internal standard for matrix-effect compensation [1]. The d5 analog exhibits a retention time shift of 0.02–0.15 min relative to the analyte in reversed-phase LC, reducing its ability to correct for ion suppression/enhancement [2]. 4-ANPP-13C6 carries the phenethyl substituent rather than the benzyl group and lacks the 4-carbonitrile moiety, making it structurally ineligible as a Remifentanil EP Impurity H surrogate for pharmacopeial compliance testing [3]. Each substitution therefore compromises a distinct, measurable performance parameter essential for regulated quantitative analysis or synthetic intermediate tracking.

Quantitative Differentiation Evidence for 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 Against Closest Analogs


Mass Shift for Isotope-Dilution LC-MS: 13C6 (+6 Da) vs. Unlabeled (0 Da) vs. d5 (+5 Da)

The 13C6-labeled compound provides a nominal mass shift of +6 Da (MW 297.35) relative to the unlabeled parent (MW 291.39), placing the internal standard signal well outside the natural isotopologue envelope of the analyte [1]. This exceeds the +5 Da shift of the d5 analog (MW ~296.39) while avoiding the chromatographic retention time shift (~0.02–0.15 min earlier elution) characteristic of deuterated standards in reversed-phase LC [2]. The absence of an isotope effect on retention time ensures identical matrix transit for analyte and internal standard, maximizing ion suppression/enhancement correction accuracy [3].

Isotope dilution mass spectrometry LC-MS/MS internal standardization Matrix effect correction

Structural Specificity for Remifentanil Impurity H vs. 4-ANPP in Fentanyl Production Pathway

The target compound possesses two structural features absent in 4-ANPP (CAS 21409-26-7): an N-benzyl substituent (vs. N-phenethyl in 4-ANPP) and a 4-carbonitrile group (vs. 4-H in 4-ANPP) [1]. These differences confer orthogonal synthetic lineage: the benzyl-4-carbonitrile scaffold arises from the Strecker-type reaction of N-benzyl-4-piperidone with aniline and KCN, as reported by Henriksen et al. with a 58% isolated yield [2], and is specific to the norcarfentanil/remifentanil synthetic pathway. In contrast, 4-ANPP (despropionyl fentanyl) is the penultimate intermediate in illicit fentanyl synthesis via the Siegfried or Gupta routes [3]. The European Pharmacopoeia consequently designates the benzyl-4-carbonitrile compound as Remifentanil EP Impurity H, with individual impurity acceptance criteria of 0.1–0.5% relative to the active pharmaceutical ingredient peak [4].

Pharmaceutical impurity profiling Remifentanil pharmacopeial compliance Fentanyl precursor differentiation

Isotopic Label Stability: 13C6 vs. Deuterium (d5) – H/D Exchange Resistance in Protic Matrices

The 13C6 label on the phenyl ring is carbon-bound and non-exchangeable under any analytical condition, whereas deuterium labels in the d5 analog (positioned on the benzyl/piperidine aliphatic positions) are potentially susceptible to H/D back-exchange in protic solvents, particularly at extremes of pH or during long-term storage in aqueous matrix [1]. A systematic comparison of deuterated vs. 13C/15N-labeled internal standards for urinary biomarkers demonstrated that deuterated SIL-IS showed measurably greater variability in matrix effect correction at low pH (2.5–3.5), attributed to partial H/D exchange [2]. The 13C6 compound maintains isotopic integrity independent of solvent, pH (2–10), and storage duration, ensuring consistent internal standard response across analytical batches .

Stable isotope labeling H/D exchange LC-MS matrix effects

Synthetic Provenance and Yield Benchmark: Henriksen 2005 Route with 58% Isolated Yield

The unlabeled parent compound was synthesized via a Strecker-type reaction of N-benzyl-4-piperidone (18.9 g, 100 mmol) with aniline (9.4 g, 100 mmol) and KCN (7.2 g, 110 mmol) in acetic acid at ≤20°C over 48 h, yielding 17.0 g (58%) of crystalline product after ethanol recrystallization [1]. This yield establishes a reproducible benchmark for the 13C6-labeled synthesis, where the sole modification is substitution of natural-abundance aniline with [13C6]-aniline. The 58% yield is comparable to that reported for the analogous 4-ANPP synthesis (~60–70% via reductive amination) [2], but the Strecker route uniquely installs the 4-carbonitrile group, which is absent in the 4-ANPP pathway. The 13C6-labeled product thus carries both an isotopic label and a chemically distinct functional group relative to commercially available 4-ANPP-13C6 .

Synthetic chemistry Process intermediate Norcarfentanil synthesis

Regulatory Traceability: EP Impurity H Designation and Acceptance Criteria vs. Non-Pharmacopeial Fentanyl Precursors

The unlabeled compound is codified in the European Pharmacopoeia as Remifentanil EP Impurity H, with defined acceptance criteria: individual unspecified impurities ≤0.10%, and total impurities ≤1.0% in remifentanil hydrochloride drug substance [1]. This regulatory designation mandates the availability of a well-characterized reference standard for system suitability testing, linearity, accuracy, and precision in validated HPLC-UV or LC-MS methods [2]. The 13C6-labeled analog extends this regulatory utility by serving as a stable isotope-labeled internal standard for isotope-dilution quantitation of Impurity H, enabling method sensitivity down to the 0.01% (100 ppm) reporting threshold required under ICH Q3A [3]. In contrast, 4-ANPP-13C6 is classified as a fentanyl precursor reference material for forensic toxicology, not a pharmacopeial impurity standard, and carries DEA Schedule II precursor controls that may complicate procurement and storage .

Pharmacopeial reference standard ANDA regulatory submission Remifentanil quality control

Procurement-Driven Application Scenarios for 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6


Isotope-Dilution LC-MS/MS Quantitation of Remifentanil EP Impurity H in Drug Substance for ANDA Submission

In generic remifentanil hydrochloride development, the 13C6-labeled compound serves as the optimal internal standard for quantifying Impurity H at or below the EP reporting threshold of 0.10%. The +6 Da mass shift relative to unlabeled Impurity H provides baseline-resolved MS1 selection, while the absence of a chromatographic isotope effect (unlike d5 analogs) ensures co-elution and maximal matrix effect compensation . Method validation following ICH Q2(R1) guidelines—linearity (r² ≥0.995), accuracy (85–115% recovery), and precision (≤15% CV)—is achievable using the 13C6 compound as the SIL-IS, directly satisfying ANDA regulatory requirements for impurity method validation [1].

Synthetic Intermediate Tracking in Norcarfentanil and Fentanyl Analog Research

The 13C6-labeled compound enables fate-and-transport studies of the benzyl-4-carbonitrile intermediate through multi-step synthetic pathways to norcarfentanil and downstream fentanyl analogs. Because the 13C6 label is positioned exclusively on the phenylamino ring—a moiety retained through acylation, N-debenzylation, and esterification steps—the isotope signature persists into late-stage products, permitting quantitative tracking of reaction yields and impurity carryover by LC-MS . The Henriksen 2005 synthetic route provides a validated starting point, with a 58% isolated yield benchmark for the Strecker condensation step [2].

Forensic Toxicology Method Development for Remifentanil-Specific Impurity Profiling

Post-metabolism impurity profiling of remifentanil in biological specimens requires differentiation of synthesis-derived impurities (e.g., Impurity H) from metabolic products. The 13C6-labeled Impurity H standard enables accurate quantitation of this specific synthesis marker in urine or plasma by LC-HRMS, with the +6 Da mass shift providing unambiguous distinction from isobaric matrix interferences . Unlike 4-ANPP-13C6, which targets the general fentanyl pathway, the benzyl-4-carbonitrile 13C6 standard is structurally matched to the remifentanil synthetic impurity profile, reducing false-positive identifications in forensic casework [1].

Reference Standard for EP/ICH-Compliant HPLC-UV Method Validation in QC Laboratories

QC laboratories supporting commercial remifentanil production require a well-characterized Impurity H reference standard for system suitability testing (resolution ≥2.0 between Impurity H and remifentanil), detector response linearity, and limit of quantitation determination. While the unlabeled EP Impurity H standard (Y0001884) serves as the primary calibrator, the 13C6-labeled analog provides an orthogonal confirmation tool—its identical retention time but distinct mass allows cross-validation of peak identity in cases of co-elution with unknown matrix components . The solubility profile (chloroform, DMSO, methanol) supports direct dilution into HPLC-compatible solvents without the need for derivatization [1].

Quote Request

Request a Quote for 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.